Superior In Vivo Half-Life and Systemic Exposure of DTAGv-1 Compared to dTAG-13
DTAGv-1 demonstrates significantly improved pharmacokinetic properties relative to the first-generation dTAG molecule dTAG-13. In mice, DTAGv-1 exhibits an extended elimination half-life (T1/2 = 4.43 hours) compared to dTAG-13 (T1/2 = 2.41 hours) . Additionally, DTAGv-1 provides substantially greater systemic exposure, with an area under the curve (AUC) of 18,517 h*ng/mL versus 6,140 h*ng/mL for dTAG-13, both measured following intraperitoneal administration of 10 mg/kg [1].
| Evidence Dimension | In vivo pharmacokinetic parameters in mice |
|---|---|
| Target Compound Data | DTAGv-1: T1/2 = 4.43 h; AUC = 18,517 h*ng/mL |
| Comparator Or Baseline | dTAG-13: T1/2 = 2.41 h; AUC = 6,140 h*ng/mL |
| Quantified Difference | 1.84-fold longer half-life; 3.02-fold higher systemic exposure (AUC) |
| Conditions | 10 mg/kg intraperitoneal (i.p.) administration in mice |
Why This Matters
Extended half-life and higher systemic exposure enable more sustained target protein degradation in vivo with less frequent dosing, improving experimental practicality and reducing animal stress.
- [1] Nabet B, Ferguson FM, Seong BKA, Kuljanin M, Leggett AL, Mohardt ML, Robichaud A, Conway AS, Buckley DL, Mancias JD, Bradner JE, Stegmaier K, Gray NS. Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules. Nat Commun. 2020 Sep 18;11(1):4687. (Supplementary Information) View Source
